molecular formula C10H21NO3 B2564610 Tert-butyl (5-hydroxypentan-2-yl)carbamate CAS No. 179412-96-5

Tert-butyl (5-hydroxypentan-2-yl)carbamate

Cat. No. B2564610
CAS RN: 179412-96-5
M. Wt: 203.282
InChI Key: NRRUAIDJASETCY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for Tert-butyl (5-hydroxypentan-2-yl)carbamate is 1S/C10H21NO3/c1-8(6-5-7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13) . The molecular weight is 203.28 .


Chemical Reactions Analysis

Tert-butyl carbamate has been used in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .


Physical And Chemical Properties Analysis

Tert-butyl (5-hydroxypentan-2-yl)carbamate has a molecular weight of 203.28 . It is stored at room temperature and has a physical form of oil .

Scientific Research Applications

Synthesis of Benzimidazole Derivatives

Tert-butyl (5-hydroxypentan-2-yl)carbamate is used in the synthesis of novel benzimidazoles, which are heterocyclic compounds with broad-spectrum disease activity. These compounds are potential replacements for benzoxa-diazoles in potent anti-tubercular drugs .

Polymorph Identification

The compound has been identified in different polymorphic forms using single crystal X-ray diffraction. This is crucial for understanding the material’s properties, such as solubility and stability, which can significantly impact its application in pharmaceuticals .

Antibiotic Synthesis

It serves as an important intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits strong activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa .

Cytotoxic Activity Against Carcinoma

This compound is an intermediate in the synthesis of natural products like jaspine B, which show cytotoxic activity against several human carcinoma cell lines. Such compounds are isolated from various sponges and are significant in cancer research .

Crystallography and Material Science

The study of its crystal structure provides insights into π···H interactions, conformational variations, and crystal packing. This information is valuable for designing materials with specific properties for use in electronics and optics .

Organic Synthesis Methodology

The compound is involved in various organic synthesis methodologies, such as amination, reduction, esterification, and condensation steps. These methods are fundamental in creating complex molecules for pharmaceuticals and other chemical industries .

Safety and Hazards

Tert-butyl (5-hydroxypentan-2-yl)carbamate has safety pictograms GHS07. The hazard statements are H315, H319, H335 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

tert-butyl N-(5-hydroxypentan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-8(6-5-7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRUAIDJASETCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (5-hydroxypentan-2-yl)carbamate

CAS RN

179412-96-5
Record name tert-butyl N-(5-hydroxypentan-2-yl)carbamate
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